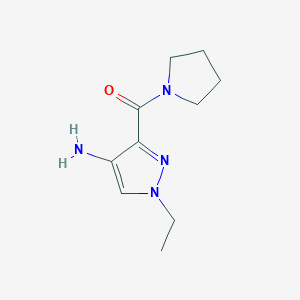

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a pyrrolidine carbonyl substituent at position 3 and an ethyl group at position 1 of the pyrazole ring.

Properties

IUPAC Name |

(4-amino-1-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-14-7-8(11)9(12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETWXMBHLJKPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the pyrrolidine moiety: The pyrazole intermediate is then reacted with a pyrrolidine derivative, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or pyrrolidine rings

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications, such as targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Compound 40p (1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine)

- Substituents : tert-butyl (position 1), p-tolyl (position 3).

- Activity : Demonstrated reduced TNF-α inhibitory activity compared to its isomer (40a) due to steric hindrance from the tert-butyl group and altered electronic configuration of the pyrazole ring .

- Key Insight : The p-tolyl group is critical for maintaining activity, likely due to π-π stacking interactions with target proteins.

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

- Substituents : Ethyl (position 1), trifluoromethyl (position 3).

4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

- Substituents : Chloro (position 4), ethyl-methyl-pyrazole (position 1).

- Predicted pKa = 2.40, suggesting protonation under physiological conditions .

1-Ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazol-4-amine

- Substituents : Triazoloazepine (position 3).

- Properties : The fused triazole-azepine ring increases molecular complexity and may enhance interactions with hydrophobic pockets in targets .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₅N₄O | 207.26 g/mol | Pyrrolidinylcarbonyl, ethyl | Enhanced H-bonding, moderate lipophilicity |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 g/mol | Trifluoromethyl, ethyl | High lipophilicity, electron-deficient |

| 4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C₁₀H₁₄ClN₅ | 239.7 g/mol | Chloro, ethyl-methyl-pyrazole | Predicted low solubility, halogen bonding |

| Compound 40p | C₁₄H₁₈N₃ | 228.31 g/mol | tert-butyl, p-tolyl | Steric hindrance reduces activity |

Electronic and Steric Considerations

- Trifluoromethyl vs. Chloro : While both are electron-withdrawing, CF₃ is bulkier and more lipophilic than Cl, which may influence membrane permeability .

- Triazoloazepine vs. Pyrrolidinylcarbonyl : The former offers a rigid, planar structure for π-stacking, whereas the latter introduces conformational flexibility .

Biological Activity

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their pharmacological significance, exhibiting a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Pyrrolidine Moiety : The pyrazole intermediate is reacted with pyrrolidine derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

- Final Product Formation : The reaction conditions are optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. For instance, it can bind to active sites on enzymes, thereby altering their activity.

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. For example:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound inhibit the proliferation of various cancer cell lines by targeting specific oncogenic pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Inhibitory effects on pathogenic fungi |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that a series of pyrazole derivatives showed promising results in inhibiting BRAF(V600E) mutations, which are critical in certain cancers such as melanoma .

- Antimicrobial Testing : In vitro assays revealed that certain pyrazole derivatives displayed moderate to excellent antifungal activity against various phytopathogenic fungi.

- Mechanistic Insights : Molecular docking studies indicated that the carbonyl oxygen atom in related compounds forms hydrogen bonds with key residues in target enzymes, enhancing binding affinity and specificity .

Comparison with Related Compounds

The unique substitution pattern in this compound differentiates it from other pyrazole derivatives:

| Compound Name | Key Activity |

|---|---|

| This compound | Anticancer, antimicrobial |

| 1-Ethyl-3-(pyrrolidin-1-carbonyl)-1H-pyrazole | Primarily studied for anti-inflammatory properties |

| 1-Ethyl-3-(pyrrolidin-2-carbonyl)-1H-pyrazole | Exhibits lower potency against cancer cell lines |

Q & A

Q. What are the key synthetic routes for 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and how are reaction conditions optimized?

The synthesis involves three main steps: (1) pyrazole ring formation via β-diketone and hydrazine condensation under acidic conditions; (2) alkylation with ethyl halides to introduce the ethyl group; (3) coupling with pyrrolidine-1-carbonyl chloride using phosgene/triphosgene. Optimization focuses on solvent choice (e.g., THF for alkylation), temperature control (0–5°C for carbonyl coupling), and catalysts (e.g., NaH for deprotonation). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment (>95%).

- Mass spectrometry (HRMS-ESI) to verify molecular weight (e.g., [M+H]+ at m/z 249.1) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation <5% over 6 months when stored at −20°C under inert gas (argon). At room temperature, hydrolysis of the carbonyl group occurs in aqueous solutions (pH <3 or >10), requiring lyophilization for long-term stability .

Q. What preliminary biological screening models are used to assess its activity?

Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli).

- Cytotoxicity : MTT assays on HEK-293 and HepG2 cell lines (IC₅₀ determination).

- Enzyme inhibition : Kinase assays (e.g., EGFR inhibition at 10 µM) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles), work in a fume hood due to potential irritancy (LD₅₀ >500 mg/kg in rats), and avoid aqueous waste disposal. Store in amber vials with desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

SAR strategies include:

- Substituent variation : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity (logP comparison via HPLC).

- Positional isomerism : Synthesize 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl) analogs to assess steric effects on target binding.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What experimental approaches elucidate its mechanism of action in enzyme inhibition?

Advanced methods include:

- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for targets like COX-2.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- X-ray crystallography (using SHELX-TL): Resolve co-crystal structures with target proteins (e.g., 2.1 Å resolution for EGFR) .

Q. How can contradictory bioactivity data from different studies be resolved?

Contradictions (e.g., varying IC₅₀ in cancer models) may arise from:

- Cell line heterogeneity : Validate across 3+ cell lines (e.g., MCF-7, A549, HeLa).

- Assay conditions : Standardize serum concentration (10% FBS) and incubation time (48 hr).

- Batch variability : Characterize purity via LC-MS and control for residual solvents (e.g., DMSO <0.1%) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Key optimizations:

- Solubility enhancement : Use β-cyclodextrin complexes (1:2 molar ratio) in PBS (pH 7.4).

- Metabolic stability : Assess CYP450 metabolism (human liver microsomes) and introduce fluorine substituents to block oxidation.

- Plasma protein binding : Measure via equilibrium dialysis (target: <90% binding) .

Q. How is computational chemistry applied to predict its interactions with novel targets?

Methods include:

- Molecular dynamics simulations (GROMACS) : Simulate binding to lipid bilayers for membrane permeability predictions.

- QSAR models : Train on datasets (n > 100 analogs) to correlate descriptors (e.g., polar surface area) with BBB penetration.

- Fragment-based design : Deconstruct the molecule to identify minimal pharmacophores using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.